molecular formula C18H14N4OS2 B14109526 N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide

Cat. No.: B14109526
M. Wt: 366.5 g/mol
InChI Key: UADKGZVVXJSETP-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the condensation of o-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the pyrazole-phenyl intermediate with the benzothiazole derivative using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzothiazol-2-ylthio)acetamide
  • N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzoxazol-2-ylthio)acetamide
  • N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzimidazol-2-ylthio)acetamide

Uniqueness

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide is unique due to the combination of its pyrazole, phenyl, and benzothiazole rings, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C18H14N4OS2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C18H14N4OS2/c23-17(11-24-18-21-15-6-1-2-7-16(15)25-18)20-13-5-3-4-12(10-13)14-8-9-19-22-14/h1-10H,11H2,(H,19,22)(H,20,23)

InChI Key

UADKGZVVXJSETP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C4=CC=NN4

Origin of Product

United States

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